molecular formula C24H28ClN3O B609765 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide CAS No. 868273-06-7

5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide

Cat. No. B609765
M. Wt: 409.95
InChI Key: AHFZDNYNXFMRFQ-UHFFFAOYSA-N
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Description

5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (CECPC) is a synthetic compound that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. CECPC is a derivative of indole-2-carboxamide, which is a heterocyclic compound that has been used in a variety of different studies. CECPC has a unique structure that allows it to interact with a variety of proteins and receptors in the body, making it a potential therapeutic agent for a variety of diseases.

Scientific Research Applications

  • Allosteric Modulation of CB1 Receptor : This compound, known as ORG27569, acts as a prototypical allosteric modulator for the cannabinoid CB1 receptor. Research has identified key structural requirements for this kind of modulation, including chain length at the C3-position, an electron-withdrawing group at the C5-position, and the length of the linker between the amide bond and the phenyl ring. These aspects significantly impact the binding affinity and cooperativity, leading to the identification of potent CB1 allosteric modulators (Khurana et al., 2014), (Qiao et al., 2016).

  • Synthesis and Pharmacological Characterization : In another study, two indole-2-carboxamides (ICAM-a and ICAM-b) were synthesized and characterized pharmacologically. ICAM-b demonstrated strong positive cooperativity for enhancing agonist binding to the CB1 receptor, displaying biased signaling via CB1 (Ahn et al., 2013).

  • Investigation of Novel Compounds at CB1 Receptor : A study explored the pharmacology of three novel compounds including ORG27569 at the CB1 receptor. It showed a positively cooperative allosteric effect, increasing the binding of CB1 receptor agonists. However, these compounds behaved as insurmountable antagonists of receptor function in various assays (Price et al., 2005).

  • Structure-Activity Relationship Study : A study investigating the structure-activity relationship of indole-2-carboxamides identified ORG27569 as a class that exhibits allosteric modulation of CB1. It emphasized that while the indole ring is essential for high binding affinity, the C3 substituents significantly impact ligand allostery (Mahmoud et al., 2013).

  • Synthesis and Biological Evaluation : ORG27569 was used as a prototype to synthesize novel CB1 allosteric modulators with photoactivatable functionalities. These novel modulators provided valuable tools for future studies, including photo-affinity labeling and mapping of CB1 allosteric binding sites (Qiao et al., 2016).

properties

IUPAC Name

5-chloro-3-ethyl-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClN3O/c1-2-20-21-16-18(25)8-11-22(21)27-23(20)24(29)26-13-12-17-6-9-19(10-7-17)28-14-4-3-5-15-28/h6-11,16,27H,2-5,12-15H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFZDNYNXFMRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2)Cl)C(=O)NCCC3=CC=C(C=C3)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660764
Record name 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide

CAS RN

868273-06-7
Record name 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868273-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ORG-27569
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868273067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Org-27569
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YW2S3Z2CB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
29
Citations
MM Mahmoud, HI Ali, KH Ahn… - Journal of medicinal …, 2013 - ACS Publications
The cannabinoid CB1 receptor is involved in complex physiological functions. The discovery of CB1 allosteric modulators generates new opportunities for drug discovery targeting the …
Number of citations: 45 pubs.acs.org
L Khurana, HI Ali, T Olszewska, KH Ahn… - Journal of medicinal …, 2014 - ACS Publications
5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (1; ORG27569) is a prototypical allosteric modulator for the cannabinoid type 1 receptor (CB1). Here, we …
Number of citations: 55 pubs.acs.org
CJ Qiao, HI Ali, KH Ahn, S Kolluru, DA Kendall… - European journal of …, 2016 - Elsevier
5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569, 1) is a prototypical allosteric modulator for the cannabinoid CB1 receptor. Based on this indole-2…
Number of citations: 26 www.sciencedirect.com
S Samala - 2013 - search.proquest.com
CB1 allosteric modulators provide new opportunities to specifically regulate biological responses mediated by CB1 receptor. This approach is an attempt to infer information about the …
Number of citations: 0 search.proquest.com
EE Cawston, M Connor, V Di Marzo… - Journal of medicinal …, 2015 - ACS Publications
ORG27569 (1) is an allosteric modulator of CB 1 . 1 produces a distinct cAMP temporal fingerprint with complex time-dependent modulation of agonist-mediated responses. The aim of …
Number of citations: 28 pubs.acs.org
AR Kulkarni, S Garai, DR Janero, GA Thakur - Methods in Enzymology, 2017 - Elsevier
Also expressed in various peripheral tissues, the type-1 cannabinoid receptor (CB1R) is the predominant G protein-coupled receptor (GPCR) in brain, where it is responsible for …
Number of citations: 13 www.sciencedirect.com
PM Kulkarni, AR Kulkarni, A Korde… - Journal of medicinal …, 2016 - ACS Publications
Undesirable side effects associated with orthosteric agonists/antagonists of cannabinoid 1 receptor (CB1R), a tractable target for treating several pathologies affecting humans, have …
Number of citations: 64 pubs.acs.org
MM Mahmoud - 2015 - opencommons.uconn.edu
The regulation of G protein coupled receptors (GPCRs) plays a fundamental role in physiologic homeostasis. There are two cannabinoid receptors: CB1, found on neurons of the central …
Number of citations: 3 opencommons.uconn.edu
L Khurana, BQ Fu, AL Duddupudi… - Journal of medicinal …, 2017 - ACS Publications
The allosteric modulator 1-(4-chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea (PSNCBAM-1, 2) bound the cannabinoid receptor 1 (CB 1 ) and antagonized G protein …
Number of citations: 42 pubs.acs.org
D Lu, SS Immadi, Z Wu, DA Kendall - Acta Pharmacologica Sinica, 2019 - nature.com
The cannabinoid type-1 (CB 1 ) receptor, a G-protein-coupled receptor, is an attractive target for drug discovery due to its involvement in many physiological processes. Historically, drug …
Number of citations: 34 www.nature.com

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